tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Overview
Description
Tert-butyl (1R,5S)-3,6-diazabicyclo[320]heptane-6-carboxylate is a bicyclic compound that features a diazabicycloheptane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Uniqueness
Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate is unique due to its diazabicycloheptane core, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in the design of enzyme inhibitors or receptor modulators .
Biological Activity
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (CAS: 799279-81-5) is a bicyclic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.27 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor in specific biological pathways.
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Inhibition of Type III Secretion System (T3SS) :
- The compound has been shown to inhibit the secretion of virulence factors in Gram-negative bacteria by targeting the T3SS, a critical pathway for pathogenicity in organisms like E. coli and Salmonella .
- High concentrations (50 μM) resulted in approximately 50% inhibition of secretion in experimental assays .
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Neuroprotective Effects :
- Research indicates that similar bicyclic compounds exhibit neuroprotective properties through the inhibition of reactive oxygen species (ROS) production and modulation of autophagy processes .
- These effects suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Inhibition of Bacterial Virulence
A study conducted on the efficacy of various compounds against the T3SS demonstrated that this compound significantly reduced virulence factor secretion in C. rodentium, a model for enteropathogenic E. coli infections. The compound was tested at multiple concentrations, showing a dose-dependent response with an IC50 value established at lower concentrations .
Study 2: Neuroprotective Activity
In vitro assays on neuronal cell lines revealed that related compounds exhibited protective effects against oxidative stress-induced cytotoxicity. These findings support the hypothesis that this compound may also confer similar neuroprotective benefits through modulation of cellular stress responses .
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H18N2O2 |
Molecular Weight | 198.27 g/mol |
Purity | ≥ 97% |
CAS Number | 799279-81-5 |
Biological Activities | T3SS inhibition, Neuroprotection |
Properties
IUPAC Name |
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-11-5-8(7)12/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCQQZHIBTVQAB-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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